![molecular formula C24H31P B12876239 [1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
[1,1'-Biphenyl]-3-yldicyclohexylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3-yldicyclohexylphosphine is an organophosphorus compound that features a biphenyl group bonded to a dicyclohexylphosphine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yldicyclohexylphosphine typically involves the reaction of a biphenyl derivative with a dicyclohexylphosphine reagent. One common method involves the use of a Grignard reagent derived from 3-bromobiphenyl, which reacts with dicyclohexylphosphine chloride under anhydrous conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphine group.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3-yldicyclohexylphosphine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-3-yldicyclohexylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Coordination: Transition metal salts such as palladium(II) chloride or platinum(II) chloride are often used in coordination reactions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the electrophile, products can include halogenated or nitrated biphenyl derivatives.
Coordination: Metal-phosphine complexes are the primary products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-3-yldicyclohexylphosphine is used as a ligand in homogeneous catalysis. Its ability to stabilize transition metal complexes makes it valuable in catalytic cycles, such as those involved in cross-coupling reactions.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential biological activity or as intermediates in the synthesis of biologically active molecules.
Industry
In industry, [1,1’-Biphenyl]-3-yldicyclohexylphosphine can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-3-yldicyclohexylphosphine exerts its effects is primarily through its role as a ligand. It coordinates to metal centers, influencing the electronic and steric properties of the metal, which in turn affects the reactivity and selectivity of the catalytic processes. The biphenyl group provides a rigid framework, while the dicyclohexylphosphine moiety offers steric bulk and electronic modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of a biphenyl and dicyclohexyl groups.
Dicyclohexylphosphine: Lacks the biphenyl group, offering different steric and electronic properties.
[1,1’-Biphenyl]-2-yldicyclohexylphosphine: Similar structure but with the phosphine group at a different position on the biphenyl ring.
Uniqueness
[1,1’-Biphenyl]-3-yldicyclohexylphosphine is unique due to the combination of the biphenyl and dicyclohexylphosphine groups, which provides a balance of rigidity, steric bulk, and electronic properties. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity.
Eigenschaften
Molekularformel |
C24H31P |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
dicyclohexyl-(3-phenylphenyl)phosphane |
InChI |
InChI=1S/C24H31P/c1-4-11-20(12-5-1)21-13-10-18-24(19-21)25(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1,4-5,10-13,18-19,22-23H,2-3,6-9,14-17H2 |
InChI-Schlüssel |
UORSTZIBVVZMTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


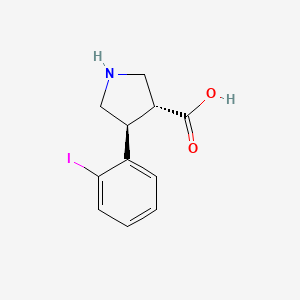
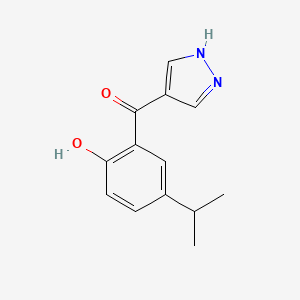
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
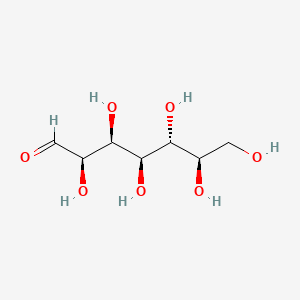

![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
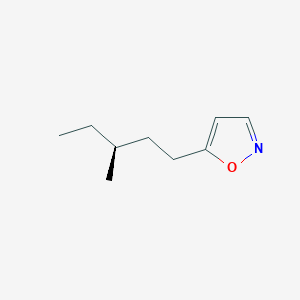


![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)

![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
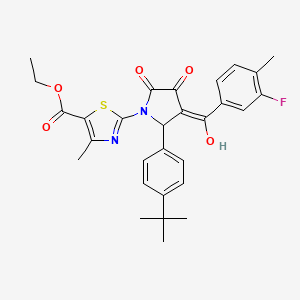
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
